REACTION_CXSMILES
|
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=1[C:21]([F:24])([F:23])[F:22].Cl>C(O)C>[F:1][C:2]([F:25])([F:26])[C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][C:13]=1[C:21]([F:22])([F:23])[F:24]
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Name
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Stannous chloride dihydrate
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Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1.9 g
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Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)[N+](=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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12 mL
|
Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
while stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
the ethanol was removed
|
Type
|
ADDITION
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Details
|
Water was added to the residue and it
|
Type
|
FILTRATION
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Details
|
The resulting white precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
extracted in a Soxhlet flask with acetone for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Removal of acetone
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |